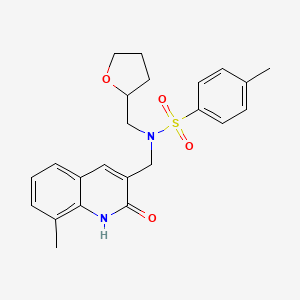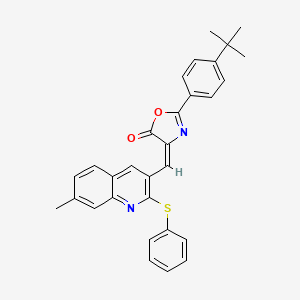
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as EHP-101, is a synthetic compound that has shown potential in treating various neurological disorders. This compound has gained attention in recent years due to its unique chemical structure and promising therapeutic effects.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of various signaling pathways, including the NF-κB and Nrf2 pathways, which play critical roles in inflammation and oxidative stress. N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide also acts as a potent inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can also enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in in vitro and in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One potential area of focus is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in clinical settings. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide and its interactions with other signaling pathways.
In conclusion, N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a promising compound that has shown potential in treating various neurological disorders. Its unique chemical structure and multiple mechanisms of action make it an attractive candidate for further research and development.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis starts with the reaction of 4-ethoxyaniline and 3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can reduce inflammation and oxidative stress, promote neuroprotection, and improve cognitive function.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-34-23-11-9-21(10-12-23)28(26(31)19-5-4-6-22(15-19)29(32)33)16-20-14-18-8-7-17(2)13-24(18)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBFHDBRLGKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)